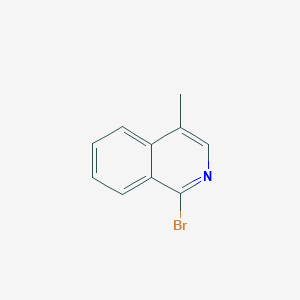

1-Bromo-4-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLSEUQDOVQLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=CC=CC=C12)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-methylisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Bromo-4-methylisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthesis protocol, detailed structural elucidation, and its emerging significance in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 1-position can influence the steric and electronic properties of the molecule, potentially enhancing target binding and selectivity.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. Its molecular structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, with a bromine atom substituted at the C4 position and a methyl group at the C1 position.

Molecular Formula: C₁₀H₈BrN[3]

Molecular Weight: 222.08 g/mol [4]

CAS Number: 104704-40-7[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [3] |

| Molecular Weight | 222.08 g/mol | [4] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [3] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Synthesis of this compound: A Methodological Approach

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the 2-Alkynyl Benzyl Azide Precursor

This initial step involves the preparation of the necessary starting material. A suitable 2-alkynyl benzyl alcohol would be converted to the corresponding benzyl bromide, followed by azidation.

Step 2: Palladium-Catalyzed Cyclization and Bromination

-

To a solution of the 2-alkynyl benzyl azide (1.0 eq) in acetonitrile (MeCN), add Palladium(II) bromide (PdBr₂, 0.05 eq), Copper(II) bromide (CuBr₂, 2.0 eq), and Lithium bromide (LiBr, 2.0 eq).

-

Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The use of a palladium catalyst is crucial for facilitating the electrocyclic reaction that forms the isoquinoline ring.[5] Copper(II) bromide serves as a co-catalyst and a source of bromine for the C4-bromination.[5] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Logical Workflow for Synthesis

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation: Spectroscopic Analysis

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a characteristic singlet for the methyl protons at the C1 position. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the quaternary carbons of the isoquinoline ring and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the isoquinoline core.

Applications in Drug Development and Research

The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.[8] This versatility is critical for exploring structure-activity relationships (SAR) in drug discovery programs.

Derivatives of the isoquinoline core have demonstrated a broad range of pharmacological activities, including:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory and Analgesic Effects: Certain isoquinoline derivatives have been investigated for their potential to alleviate inflammation and pain.[9]

-

Antimicrobial Activity: The isoquinoline scaffold is also found in compounds with antibacterial and antifungal properties.[2]

The ability to readily diversify the this compound molecule makes it an attractive building block for generating libraries of novel compounds to be screened for these and other biological activities.

Signaling Pathway in Drug Discovery

Caption: Drug development workflow utilizing this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Harmful if swallowed.[10]

-

Causes skin irritation.[10]

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of the bromine substituent make it an ideal starting material for the creation of diverse molecular libraries. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to support researchers in their efforts to develop novel and effective therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-1-methylisoquinoline | 104704-40-7 | EEA70440 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. jptcp.com [jptcp.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 1-Bromo-4-methylisoquinoline: An In-Depth Technical Guide

Executive Summary: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. 1-Bromo-4-methylisoquinoline is a key functionalized intermediate, enabling further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of robust and field-proven synthetic strategies for its preparation, targeting researchers and professionals in drug development. We will dissect two primary pathways for constructing the 4-methylisoquinoline core—the Bischler-Napieralski and Pomeranz-Fritsch reactions—and subsequently explore two authoritative methods for the critical C1-bromination: a route via a 4-methylisoquinolin-1-one intermediate and the classic Sandmeyer reaction. Each section elucidates the underlying chemical logic, provides detailed experimental protocols, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline motif is prevalent in a vast array of biologically active natural products (e.g., papaverine, berberine) and synthetic drugs, where it often serves as a pharmacophore responsible for target engagement. Its rigid, planar structure and nitrogen atom's hydrogen-bonding capability make it an ideal scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The strategic introduction of a methyl group at the C4 position and a bromine atom at the C1 position transforms the simple isoquinoline core into a versatile building block. The C1-bromo substituent is particularly valuable, as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile installation of complex carbon-carbon and carbon-heteroatom bonds.

This guide addresses the synthesis of this key intermediate by first establishing the core heterocyclic structure and then introducing the target halogen functionality, providing a clear and logical framework for laboratory application.

Part 1: Synthesis of the 4-Methylisoquinoline Core

The initial challenge lies in the construction of the 4-methylisoquinoline nucleus. Two classic, yet powerful, named reactions offer efficient pathways: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. The choice between them often depends on the availability of the requisite starting materials.

Strategy A: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides.[1][2] Subsequent dehydrogenation yields the aromatic isoquinoline. The reaction is typically promoted by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3]

Causality and Mechanism: The reaction begins with the activation of the amide carbonyl by the Lewis acid, making it a better leaving group. For electron-rich aromatic rings, an intramolecular electrophilic attack occurs, leading to cyclization.[4] The resulting dihydroisoquinoline can then be aromatized using a mild oxidant like palladium on carbon (Pd/C) in a suitable high-boiling solvent.

Diagram 1: Workflow for 4-Methylisoquinoline Synthesis via Bischler-Napieralski Reaction.

Experimental Protocol: Bischler-Napieralski Synthesis

-

Amide Formation: To a solution of 2-(m-tolyl)ethan-1-amine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add acetyl chloride (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with a saturated aqueous solution of sodium bicarbonate, separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-(2-(m-tolyl)ethyl)acetamide.

-

Cyclization: To the crude amide, add phosphorus oxychloride (POCl₃, 3-5 equiv) and heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours.[2] Monitor the reaction by TLC.

-

Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Aromatization: Dissolve the crude dihydroisoquinoline intermediate in a high-boiling solvent such as decalin or xylene. Add 10% Palladium on Carbon (Pd/C, ~10% w/w). Heat the mixture to reflux for 4-6 hours. Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-methylisoquinoline.

Strategy B: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] This method is advantageous as it directly yields the aromatic isoquinoline without a separate oxidation step.

Causality and Mechanism: The synthesis involves two key stages. First, condensation of an appropriately substituted benzaldehyde (m-tolualdehyde) with aminoacetaldehyde diethyl acetal forms a Schiff base (a benzalaminoacetal).[7] In the second stage, treatment with a strong acid (classically concentrated sulfuric acid) promotes hydrolysis of the acetal followed by an intramolecular electrophilic attack of the resulting enol/aldehyde onto the benzene ring to form the isoquinoline nucleus.[5][8]

Diagram 2: Pomeranz-Fritsch pathway to the 4-methylisoquinoline core.

Experimental Protocol: Pomeranz-Fritsch Synthesis

-

Schiff Base Formation: Mix m-tolualdehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.05 equiv) neat or in ethanol. Stir at room temperature for 12-16 hours. Remove any solvent and water formed under reduced pressure to obtain the crude benzalaminoacetal, which can be used directly in the next step.

-

Cyclization: Add the crude acetal dropwise to a stirred solution of concentrated sulfuric acid (e.g., 70-80%) at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[6]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-methylisoquinoline.

Part 2: Bromination at the C1-Position

With the 4-methylisoquinoline core in hand, the next critical transformation is the regioselective introduction of a bromine atom at the C1 position. Direct bromination is not feasible due to the electronic nature of the pyridine ring. Two reliable strategies are presented.

Strategy A: Synthesis via 4-Methylisoquinolin-1-one

This robust two-step method involves the conversion of the isoquinoline to an isoquinolin-1-one (an isocarbostyril), followed by halogenation. This approach leverages the altered reactivity of the lactam ring system.

Causality and Mechanism: 4-methylisoquinoline is first converted to 4-methyl-2H-isoquinolin-1-one. This is often achieved via N-oxidation followed by rearrangement or other specialized oxidation methods. The resulting isoquinolin-1-one tautomerizes with its lactim form, 1-hydroxy-4-methylisoquinoline. The hydroxyl group can then be readily converted to a bromide using a suitable brominating agent like phosphorus oxybromide (POBr₃) or a mixture of PPh₃/CBr₄. A highly effective method for the analogous chlorination uses POCl₃, which suggests POBr₃ would be a direct and effective counterpart.[9]

Diagram 3: Bromination workflow via the isoquinolin-1-one intermediate.

Experimental Protocol: Isoquinolin-1-one Route

-

Formation of 4-Methylisoquinolin-1-one: (Method adapted from related syntheses) Dissolve 4-methylisoquinoline (1.0 equiv) in acetic acid. Add hydrogen peroxide (30% aq. solution, 2-3 equiv) and heat to 70-80 °C for 6-8 hours. Monitor by TLC. Cool, dilute with water, and neutralize with sodium carbonate. The precipitated solid is collected by filtration, washed with water, and dried to give 4-methylisoquinolin-1-one.

-

Bromination: Mix 4-methylisoquinolin-1-one (1.0 equiv) with phosphorus oxybromide (POBr₃, 2-3 equiv). Heat the mixture to 120-140 °C for 3-5 hours.[9] (Note: This is analogous to the reported chlorination with POCl₃).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and dichloromethane. Stir vigorously. Separate the organic layer. Neutralize the aqueous layer with NaOH or Na₂CO₃ and extract again with dichloromethane. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield this compound.

Strategy B: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[10] This requires the synthesis of 1-amino-4-methylisoquinoline as a precursor.

Causality and Mechanism: The synthesis begins with the preparation of 1-amino-4-methylisoquinoline, typically via a Chichibabin reaction or by displacement of a suitable leaving group (like a chloro group) with ammonia. The amino group is then treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.[11] This intermediate is highly reactive. The addition of a copper(I) bromide (CuBr) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which is then trapped by the bromide to yield the final product.[10][12]

Diagram 4: The Sandmeyer reaction pathway for C1-bromination.

Experimental Protocol: Sandmeyer Reaction

-

Preparation of 1-Amino-4-methylisoquinoline: (If starting from 1-chloro-4-methylisoquinoline) Heat 1-chloro-4-methylisoquinoline in a sealed vessel with a concentrated solution of ammonia in ethanol at 150-160 °C for 8-10 hours. Cool, and collect the precipitated product.

-

Diazotization: Suspend 1-amino-4-methylisoquinoline (1.0 equiv) in a 48% aqueous solution of hydrobromic acid (HBr, ~4-5 equiv). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water dropwise, keeping the temperature below 5 °C. Stir for 30-45 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr at 60-70 °C and then cool to room temperature. Add the cold diazonium salt solution slowly to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Work-up: After the addition is complete, warm the mixture to 50-60 °C for 1 hour, then cool to room temperature. Extract the product with an organic solvent like dichloromethane. Wash the organic layer with water, dilute NaOH solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford this compound.

Data and Reagent Summary

| Reaction Step | Synthetic Strategy | Key Reagents | Typical Conditions | Reference |

| Core Synthesis | Bischler-Napieralski | POCl₃, Pd/C | Reflux, then high-temp dehydrogenation | [4],[1],[2] |

| Core Synthesis | Pomeranz-Fritsch | Conc. H₂SO₄ | 60-80 °C | [5],[6],[7] |

| C1-Bromination | Via Isoquinolin-1-one | H₂O₂, POBr₃ | 70-80 °C, then 120-140 °C | [9] (by analogy) |

| C1-Bromination | Sandmeyer Reaction | NaNO₂, HBr, CuBr | 0-5 °C, then 50-60 °C | [10],[13],[12] |

Conclusion

The synthesis of this compound is a multi-step process that can be approached through several reliable and well-documented chemical strategies. The construction of the 4-methylisoquinoline core is efficiently achieved via either the Bischler-Napieralski or Pomeranz-Fritsch reactions, with the choice largely dictated by starting material availability. For the critical C1-bromination step, both the isoquinolin-1-one pathway and the Sandmeyer reaction offer viable and high-yielding routes. The Sandmeyer reaction, while requiring the preparation of an amino precursor, is a classic and powerful method for introducing halides with high regioselectivity. The isoquinolin-1-one route provides an excellent alternative, leveraging the unique reactivity of the lactam intermediate. By understanding the causality behind these methods, researchers can select and optimize the synthetic pathway best suited for their specific needs in the development of novel isoquinoline-based therapeutics.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

Physical and chemical properties of 1-Bromo-4-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Bromo-4-methylisoquinoline. As a key building block in synthetic organic chemistry, this compound serves as a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document outlines its structural features, physicochemical characteristics, reactivity, and established protocols for its synthesis and characterization, offering valuable insights for professionals in research and drug development.

Core Molecular Profile

This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds. Its structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 1-position and a methyl group at the 4-position.

Structural and Physicochemical Data Summary

| Property | Data |

| Molecular Formula | C10H8BrN |

| Molecular Weight | 222.08 g/mol [1][2] |

| CAS Number | 104704-40-7[1] |

| Appearance | Not explicitly stated in search results |

| Melting Point | Data not available in search results |

| Boiling Point | 304.4 ± 22.0 °C (Predicted)[1][2] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Data not available in search results |

| pKa | Data not available in search results |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the construction of the isoquinoline core followed by a bromination step. One plausible synthetic pathway is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative, followed by dehydrogenation to form the aromatic isoquinoline ring. Subsequent bromination at the C1 position can be achieved using a suitable brominating agent.

Illustrative Synthetic Workflow

Caption: A potential synthetic route to this compound.

Causality in Experimental Choices:

-

Bischler-Napieralski Reaction: This is a classic and effective method for constructing the isoquinoline skeleton. The choice of dehydrating/cyclizing agent (e.g., phosphorus oxychloride, polyphosphoric acid) is critical for reaction efficiency.

-

Dehydrogenation: The conversion of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline is crucial. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.

-

Bromination: The introduction of the bromine atom at the C1 position is a key step. N-Bromosuccinimide (NBS) or elemental bromine can be used, with the reaction conditions optimized to ensure regioselectivity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

The bromine atom serves as a versatile handle, allowing for the introduction of a wide array of functional groups. This is particularly valuable in drug discovery for the generation of diverse chemical libraries for biological screening. The methyl group at the C4 position can also influence the reactivity and provide a site for further functionalization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the isoquinoline core. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C1) would exhibit a characteristic chemical shift. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 222.08 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the isoquinoline ring, and a C-Br stretching vibration. |

A comprehensive analysis of these spectra is essential for confirming the identity and purity of the synthesized compound.[3]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The isoquinoline scaffold is a common feature in many natural products and synthetic drugs. The ability to functionalize the 1-position of the isoquinoline ring via the bromo substituent allows for the systematic modification of molecular structure to optimize pharmacological properties.

Potential applications include the synthesis of:

The compound has been noted as a precursor in the production of sulfonation and acetylation products and to catalyze the reduction of nitro compounds.[2] It has also shown antineoplastic effects when combined with thiosemicarbazide.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7][8]

References

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-1-methylisoquinoline | 104704-40-7 | EEA70440 [biosynth.com]

- 3. 4-BROMO-1-METHYL-ISOQUINOLINE(104704-40-7) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-4-methylisoquinoline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-Bromo-4-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document delves into the intricacies of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic interpretation.

Molecular Structure and Context

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that form the core of many natural products and synthetic drugs. The presence of a bromine atom and a methyl group on the isoquinoline scaffold significantly influences its electronic properties and reactivity, making its precise characterization essential.

¹H NMR Spectral Data and Interpretation

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), exhibits distinct signals corresponding to each unique proton in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not publicly available | - | - | - | H-3 |

| Data not publicly available | - | - | - | H-5 |

| Data not publicly available | - | - | - | H-6 |

| Data not publicly available | - | - | - | H-7 |

| Data not publicly available | - | - | - | H-8 |

| Data not publicly available | - | - | - | CH₃ |

Interpretation of the ¹H NMR Spectrum:

The interpretation of the ¹H NMR spectrum relies on the analysis of chemical shifts, signal multiplicities, and coupling constants.

-

Chemical Shift: The position of a signal (chemical shift) is influenced by the electron density around the proton. Protons attached to the aromatic isoquinoline ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The exact chemical shifts of the aromatic protons (H-3, H-5, H-6, H-7, and H-8) will be influenced by the positions of the bromine and methyl substituents. The methyl protons (CH₃) are expected to appear in the upfield region (typically δ 2.0-3.0 ppm) as a singlet, as they are not coupled to any adjacent protons.

-

Multiplicity and Coupling Constants: The splitting of a signal into multiple peaks (multiplicity) is due to the interaction with neighboring protons. The magnitude of this interaction is given by the coupling constant (J). For the aromatic protons, complex splitting patterns (doublets, triplets, or multiplets) are expected due to coupling with adjacent protons on the ring. The analysis of these coupling constants can help in assigning the specific protons to their positions on the isoquinoline ring.

Experimental Protocol for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, a 90° pulse angle is used, and multiple scans are acquired and averaged to improve the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

¹³C NMR Spectral Data and Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available | C-1 |

| Data not publicly available | C-3 |

| Data not publicly available | C-4 |

| Data not publicly available | C-4a |

| Data not publicly available | C-5 |

| Data not publicly available | C-6 |

| Data not publicly available | C-7 |

| Data not publicly available | C-8 |

| Data not publicly available | C-8a |

| Data not publicly available | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Chemical Shift: The chemical shifts of the carbon atoms in the isoquinoline ring are expected to be in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the electronegative bromine atom (C-1) will be significantly deshielded and appear at a lower field. The quaternary carbons (C-1, C-4, C-4a, and C-8a) will generally have lower intensities compared to the protonated carbons. The methyl carbon (CH₃) will resonate in the upfield region (typically δ 15-25 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition:

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio. The relaxation delay is an important parameter to consider, especially for quaternary carbons which have longer relaxation times.

Mass Spectrometry (MS) Data and Interpretation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method used for the analysis of small organic molecules, which often leads to fragmentation of the molecular ion.

Expected Mass Spectrum of this compound:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Ion |

| 221/223 | [C₁₀H₈BrN]⁺ (Molecular Ion) |

| 142 | [C₁₀H₈N]⁺ ([M-Br]⁺) |

| 115 | [C₉H₇]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pattern:

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for bromo-substituted aromatic compounds is the loss of the bromine atom.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The molecular ion ([C₁₀H₈BrN]⁺˙) at m/z 221 and 223 would be the highest mass peaks in the spectrum. The loss of a bromine radical (Br•) would lead to the formation of the [C₁₀H₈N]⁺ ion at m/z 142. Further fragmentation of this ion, for example, by the loss of hydrogen cyanide (HCN), could lead to the formation of the ion at m/z 115.

Experimental Protocol for EI-MS Data Acquisition:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The Evolving Landscape of Methylisoquinoline Compounds: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisoquinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, are ubiquitously distributed in the plant kingdom and have long been a cornerstone of traditional medicine. Modern scientific inquiry has begun to unravel the immense therapeutic potential encapsulated within their diverse chemical structures. This technical guide provides an in-depth exploration of the significant biological activities of methylisoquinoline compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and examining key structure-activity relationships, this document serves as a comprehensive resource for researchers seeking to navigate and exploit the pharmacological promise of this versatile class of molecules.

Introduction to Methylisoquinoline Alkaloids: A Structural and Pharmacological Overview

Isoquinoline alkaloids are characterized by a fusion of a benzene ring with a pyridine ring. The methylisoquinoline scaffold, featuring a methyl group substitution on the isoquinoline core, is a common structural motif found in a vast array of natural products.[1] These compounds are biosynthesized in plants from the amino acid tyrosine.[1]

The structural diversity within the methylisoquinoline family is vast, giving rise to a wide spectrum of pharmacological activities. Prominent examples include berberine, a bright yellow compound with a long history of use in traditional Chinese and Ayurvedic medicine, and the endogenous neuroactive compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). The biological activities of these and other methylisoquinoline derivatives are a direct consequence of their unique three-dimensional structures, which enable them to interact with a multitude of biological targets with high specificity and affinity.

This guide will systematically explore the major therapeutic areas where methylisoquinoline compounds have shown significant promise, providing the necessary technical details to empower researchers in their quest for novel drug candidates.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The anticancer potential of methylisoquinoline alkaloids is a rapidly expanding field of research. These compounds have been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2]

Mechanisms of Anticancer Action

Methylisoquinoline compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.

-

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism of action for many methylisoquinoline alkaloids is the induction of programmed cell death, or apoptosis, in cancer cells. Berberine, for instance, has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[2] Furthermore, berberine can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[2]

-

Inhibition of Key Signaling Pathways: The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Methylisoquinoline compounds have been found to inhibit several of these critical pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Berberine has been demonstrated to suppress this pathway, thereby inhibiting tumor growth.[2]

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers. Berberine can modulate this pathway, leading to the suppression of cancer cell proliferation and invasion.[2]

-

The following diagram illustrates the key signaling pathways targeted by berberine in cancer cells:

Caption: Key anticancer mechanisms of Berberine.

Structure-Activity Relationship (SAR) of Berberine Analogs

The anticancer activity of berberine can be significantly influenced by modifications to its chemical structure. SAR studies have provided valuable insights into the design of more potent and selective anticancer agents.

-

Substitutions on the Berberine Scaffold: The addition of different functional groups to the berberine core can dramatically alter its biological activity. For example, the introduction of N,N-di-n-alkylamine chlorides at the 12-position of the berberine scaffold has been shown to significantly enhance its growth inhibition activity against various human cancer cell lines.[2][3] The potency of these derivatives is influenced by the length of the alkyl chain, with an optimal length of around 6-8 carbon atoms.[2][3]

-

Aromaticity and G4 DNA Binding: Berberine and its analogs can interact with and stabilize G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes. The aromaticity of the berberine molecule plays a crucial role in this interaction, with analogs possessing larger aromatic rings exhibiting stronger binding affinity for G4 DNA through π-π stacking interactions.[4] This stabilization of G4 DNA can lead to the inhibition of cancer cell proliferation.[4]

The following table summarizes the in vitro anticancer activity of selected berberine derivatives against various cancer cell lines, highlighting the impact of structural modifications.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | - | HCT-8 (Colon) | >100 | [2] |

| 7g | 12-N,N-di-n-heptylamine chloride | HCT-8 (Colon) | 0.49 | [2] |

| Berberine | - | Bel7402 (Liver) | >100 | [2] |

| 7g | 12-N,N-di-n-heptylamine chloride | Bel7402 (Liver) | 0.51 | [2] |

| Berberine | - | Hela (Cervical) | 7.85 | [2] |

| 7g | 12-N,N-di-n-heptylamine chloride | Hela (Cervical) | 0.26 | [2] |

| Berberine | - | BGC-823 (Gastric) | 19.19 | [2] |

| 7h | 12-N,N-di-n-octylamine chloride | BGC-823 (Gastric) | 0.11 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the methylisoquinoline compounds in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the workflow for the MTT assay:

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. Methylisoquinoline alkaloids have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[5]

Mechanisms of Antimicrobial Action

The antimicrobial effects of methylisoquinoline compounds are often attributed to their ability to disrupt fundamental cellular processes in microorganisms.

-

Membrane Disruption: Sanguinarine, a benzophenanthridine alkaloid, exerts its antibacterial activity by compromising the integrity of the bacterial cytoplasmic membrane.[6] This leads to the leakage of intracellular components and ultimately cell death.[6]

-

Inhibition of Cell Division: Sanguinarine has also been shown to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton that forms the Z-ring at the site of division.[7]

Antimicrobial Spectrum and Potency

Methylisoquinoline derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isoquinoline compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Spathullin A | Staphylococcus aureus | 4 | [6] |

| Spathullin B | Staphylococcus aureus | 1 | [6] |

| HSN584 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [8] |

| HSN739 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [8] |

| Compound 8d | Staphylococcus aureus | 16 | [9] |

| Compound 8f | Staphylococcus aureus | 32 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the methylisoquinoline compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons. Methylisoquinoline compounds have emerged as promising candidates for neuroprotection due to their ability to counteract various pathological processes in the brain.

Mechanisms of Neuroprotection

-

Antagonism of Glutamatergic Excitotoxicity: Excessive activation of glutamate receptors, particularly the NMDA receptor, can lead to neuronal death, a phenomenon known as excitotoxicity. The endogenous brain amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to be a non-competitive antagonist of the NMDA receptor, thereby protecting neurons from glutamate-induced excitotoxicity.[10]

-

Free Radical Scavenging: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. 1MeTIQ has demonstrated the ability to scavenge free radicals, thus mitigating oxidative stress.[10]

The following diagram illustrates the neuroprotective mechanisms of 1MeTIQ:

Caption: Neuroprotective mechanisms of 1MeTIQ.

Experimental Protocol: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model to study Parkinson's disease and evaluate the efficacy of potential neuroprotective agents.[11][12]

Principle: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimate male C57BL/6 mice to the housing conditions. Divide the mice into experimental groups: vehicle control, MPTP-only, and MPTP + methylisoquinoline compound (at various doses).

-

Compound Administration: Administer the methylisoquinoline compound or vehicle (e.g., saline) to the respective groups for a specified period before and/or after MPTP administration.

-

MPTP Induction: Induce Parkinsonism by administering MPTP hydrochloride subcutaneously or intraperitoneally. A common regimen is multiple injections over a single day or daily injections for several days.[11]

-

Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test (for motor coordination) and the open-field test (for locomotor activity).

-

Neurochemical Analysis: Euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to quantify neuronal loss.

-

Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different experimental groups to determine the neuroprotective effect of the methylisoquinoline compound.

Enzyme Inhibition and Receptor Binding: Elucidating Molecular Targets

To fully understand the biological activity of methylisoquinoline compounds, it is crucial to identify and characterize their molecular targets. Enzyme inhibition and receptor binding assays are fundamental tools for this purpose.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. Several isoquinoline alkaloids have been shown to inhibit AChE.[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the methylisoquinoline compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, the methylisoquinoline compound (at various concentrations), and the AChE solution.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate (acetylthiocholine iodide) to start the enzymatic reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

Principle: This assay measures the ability of a non-radiolabeled compound (the methylisoquinoline derivative) to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors from CHO cells).

-

Assay Setup: In a reaction tube or 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled methylisoquinoline compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand.

-

Quantification of Radioactivity: Measure the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Conclusion and Future Directions

Methylisoquinoline compounds represent a rich and diverse source of biologically active molecules with immense therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their importance as lead compounds for drug discovery. The technical guidance provided in this document, from mechanistic insights to detailed experimental protocols, is intended to facilitate and accelerate research in this exciting field.

Future research should focus on the continued exploration of the vast chemical space of methylisoquinoline alkaloids, the elucidation of their precise molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches. The translation of these promising natural products into clinically effective therapies holds the potential to address some of the most pressing challenges in human health.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Syntheses and Structure-Activity Relationships in Growth Inhibition Activity against Human Cancer Cell Lines of 12 Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. modelorg.com [modelorg.com]

- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents one of the most vital structural motifs in medicinal chemistry.[1] Its framework is embedded in a vast number of natural alkaloids and synthetic molecules that exhibit a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth analysis of the isoquinoline core, beginning with its fundamental physicochemical properties and its prevalence in clinically approved drugs. We will explore the principal synthetic routes, from classic name reactions to modern sustainable methodologies, explaining the causality behind the selection of specific synthetic strategies. The guide will then delve into the diverse therapeutic applications of isoquinoline derivatives, including their roles as anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and structure-activity relationship (SAR) data. This content is designed to serve as a comprehensive technical resource, bridging fundamental chemistry with field-proven applications for professionals engaged in drug discovery and development.

The Isoquinoline Core: A Foundation of Therapeutic Success

Isoquinoline (benzopyridine) is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[3] This seemingly simple arrangement confers a unique set of electronic and steric properties, making it an exceptional template for interacting with a wide array of biological targets.[4] The nitrogen atom acts as a hydrogen bond acceptor, while the fused aromatic system provides a rigid scaffold for π-π stacking and hydrophobic interactions with biological macromolecules.[5]

The true testament to its utility is its prevalence in nature. Isoquinoline alkaloids, which are primarily biosynthesized from the amino acid tyrosine, form the largest group among all alkaloids.[3][6] This family includes some of the oldest and most important medicines known to humanity, such as the analgesics morphine and codeine from the opium poppy (Papaver somniferum), and the antimicrobial agent berberine found in Berberis species.[6][7] The success of these natural products has inspired chemists to develop a multitude of synthetic isoquinoline-based drugs for a wide range of therapeutic areas.[8][9]

| Drug (Selected Examples) | Therapeutic Class | Mechanism of Action (Simplified) |

| Papaverine | Vasodilator, Antispasmodic | Phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation.[6][10] |

| Tubocurarine | Neuromuscular Blocker | Competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction.[3] |

| Quinapril | Antihypertensive | ACE (Angiotensin-Converting Enzyme) inhibitor.[3] |

| Praziquantel | Anthelmintic | Increases the permeability of parasitic cell membranes to calcium ions, inducing paralysis.[3] |

| Atracurium | Neuromuscular Blocker | Non-depolarizing skeletal muscle relaxant that blocks nicotinic acetylcholine receptors.[11] |

| Debrisoquine | Antihypertensive | Adrenergic neuron blocking agent.[10] |

Table 1: A selection of clinically approved drugs featuring the isoquinoline scaffold, highlighting their therapeutic diversity.

Synthesis of the Isoquinoline Framework: Strategic Choices

The construction of the isoquinoline core is a cornerstone of synthetic medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Classical Synthetic Methodologies

Four classical name reactions form the bedrock of isoquinoline synthesis. These methods rely on intramolecular electrophilic aromatic substitution and are particularly effective for electron-rich aromatic precursors.[8][12]

-

Bischler-Napieralski Reaction: This is arguably the most common method, involving the cyclodehydration of a β-phenylethylamine amide using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][13] The resulting 3,4-dihydroisoquinoline is then dehydrogenated (e.g., with palladium on carbon) to yield the aromatic isoquinoline. This route is exceptionally valuable for producing 1-substituted isoquinolines.[13]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes acid-catalyzed cyclization.[10][14] This method is particularly powerful because it often proceeds under mild conditions, especially with electron-donating groups on the aromatic ring, and is used biosynthetically in nature to form alkaloids. It directly yields tetrahydroisoquinolines (THIQs), which are often bioactive in their own right.[1][15]

-

Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde and an aminoacetaldehyde diethyl acetal, which react in a strong acid medium to form the isoquinoline.[13][14] While effective for producing unsubstituted isoquinoline, its yields can be diminished by the harsh acidic conditions.[14]

-

Pictet-Gams Modification: A variation of the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamine, allowing for cyclization and dehydration to occur in a single step to directly form the isoquinoline.[13]

Caption: A workflow diagram of classical isoquinoline synthesis routes.

Modern and Green Synthetic Alternatives

While classic methods are robust, they often require harsh conditions and toxic reagents.[16] Modern synthetic chemistry has moved towards more sustainable practices.

-

Microwave-Assisted Synthesis: By using microwave irradiation, reaction times for classical syntheses can be dramatically reduced, often leading to higher yields and fewer byproducts.[17]

-

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can promote reactions, such as copper-catalyzed cyclizations, under milder conditions and in greener solvents.[16][17]

-

Transition-Metal Catalysis: Palladium, copper, and silver-catalyzed reactions have enabled novel C-C and C-N bond formations, allowing for the construction of highly functionalized isoquinolines that are inaccessible through classical routes.[18]

Pharmacological Landscape of Isoquinoline Derivatives

The isoquinoline scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities.[1][8]

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential in oncology through various mechanisms of action.[19][20]

-

Topoisomerase Inhibition: Certain derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[3] This leads to cell cycle arrest and apoptosis.

-

Microtubule Disruption: Compounds like noscapine disrupt the dynamics of microtubule polymerization, a process essential for cell division, thereby selectively targeting rapidly proliferating cancer cells.[7]

-

Kinase Inhibition: Many signaling pathways crucial for cancer growth, such as the PI3K/Akt/mTOR pathway, are targeted by isoquinoline-based inhibitors.[5]

-

Reversal of Multidrug Resistance (MDR): Some alkaloids, such as those from the lamellarin family, can reverse multidrug resistance in tumor cells, resensitizing them to conventional chemotherapeutics.[21]

Caption: Key anticancer mechanisms of action for isoquinoline derivatives.

Antimicrobial, Antifungal, and Antiviral Activities

The emergence of drug-resistant pathogens poses a significant global health threat, creating an urgent need for novel antimicrobial agents.[22] Isoquinoline alkaloids and their synthetic derivatives have shown broad-spectrum activity.

-

Antibacterial: Berberine, a well-studied isoquinoline alkaloid, exerts its effect by damaging the bacterial cell membrane and inhibiting cell division.[7] Synthetic derivatives have been developed that show potent bactericidal activity against multidrug-resistant strains like MRSA.[23][24]

-

Antifungal: Certain chlorinated ester and carbamate derivatives of tetrahydroisoquinoline have exhibited significant antifungal activity.[23]

-

Antiviral: Alkaloids such as berbamine and tetrandrine have demonstrated broad-spectrum antiviral activity against viruses including HSV and SARS-CoV by interfering with various stages of the viral life cycle.[25]

Neuroprotective Effects

Several isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[26][27] Their mechanisms are often multifactorial:

-

Antioxidant Activity: They can scavenge reactive oxygen species (ROS), reducing the oxidative stress that contributes to neuronal damage.[28][29]

-

Anti-inflammatory Effects: They can inhibit the production of pro-inflammatory mediators in the brain, mitigating neuroinflammation.[25][29]

-

Enzyme Inhibition: Some derivatives can inhibit enzymes like monoamine oxidase (MAO), which is relevant in Parkinson's disease pathology.[30]

However, it is also important to note that some isoquinoline derivatives have been studied as potential endogenous neurotoxins that could contribute to the etiology of Parkinson's disease, highlighting the critical importance of structure and dosage in determining the ultimate biological effect.[30][31]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of an isoquinoline derivative is highly dependent on the nature and position of its substituents. Understanding these SARs is fundamental to rational drug design.

-

Position 1: Substitution at the C1 position is common and often crucial for activity. For example, a benzyl group at C1 is a key feature of many neuroactive alkaloids.

-

Positions 6 and 7: These positions on the benzene ring are frequently substituted with methoxy groups in natural alkaloids like papaverine. These groups are important for receptor binding and can be modified to tune activity and pharmacokinetic properties.[4]

-

Quaternary Nitrogen: In protoberberine and benzophenanthridine alkaloids, a permanently charged quaternary nitrogen atom often enhances antimicrobial activity.[22]

-

Halogenation: The addition of halogens (e.g., chlorine, fluorine) to phenyl groups attached to the isoquinoline core has been shown to dramatically increase bactericidal and antifungal potency in certain synthetic series.[23]

Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline

This protocol describes a self-validating system for synthesizing a 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, a common intermediate.

Objective: To synthesize a key dihydroisoquinoline intermediate via Bischler-Napieralski cyclization.

Materials:

-

N-(3,4-Dimethoxyphenethyl)acetamide

-

Phosphoryl chloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous acetonitrile.

-

Causality: Anhydrous conditions are critical as POCl₃ reacts violently with water. Acetonitrile is used as a polar aprotic solvent.

-

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphoryl chloride (1.5 equivalents) dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 10°C.

-

Causality: Dropwise addition is essential to control the exothermic reaction between the amide and the dehydrating agent.

-

-

Cyclization: After addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82°C) for 1-2 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot has been consumed.

-

-

Workup - Quenching: Cool the mixture to room temperature and then slowly pour it over crushed ice. This hydrolyzes the excess POCl₃ and the reaction intermediate.

-

Causality: The slow addition to ice safely quenches the highly reactive POCl₃.

-

-

Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9.

-

Self-Validation: The product is a weak base and will be in its freebase form at this pH, allowing for extraction into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Conclusion and Future Outlook

The isoquinoline scaffold is a time-tested and exceptionally versatile core in medicinal chemistry.[1] Its presence in numerous natural products and approved drugs validates its status as a privileged structure.[3][8] While classical syntheses remain relevant, the future of isoquinoline chemistry will increasingly focus on sustainable, atom-economical methods and the exploration of novel chemical space through late-stage functionalization.[16]

Ongoing research continues to uncover new biological activities and mechanisms of action for isoquinoline derivatives, particularly in complex multifactorial diseases like cancer and neurodegenerative disorders.[5][32] The ability of this scaffold to be decorated with diverse functional groups allows for the fine-tuning of its pharmacological profile, offering immense potential for the development of next-generation therapeutics with improved efficacy and reduced toxicity.[7]

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. books.rsc.org [books.rsc.org]

- 9. zenodo.org [zenodo.org]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. Isoquinoline.pptx [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Isoquinoline - Wikipedia [en.wikipedia.org]

- 14. Isoquinoline synthesis [quimicaorganica.org]

- 15. mdpi.com [mdpi.com]

- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 19. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. ijcrr.com [ijcrr.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]

An In-depth Technical Guide to the Safe Handling and Management of 1-Bromo-4-methylisoquinoline